XL228

Catalog No.
S547895
CAS No.
898280-07-4
M.F
C22H31N9O
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL228

CAS Number

898280-07-4

Product Name

XL228

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C22H31N9O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)

InChI Key

ALKJNCZNEOTEMP-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL228; XL-228; XL 228

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Description

The exact mass of the compound XL228 is 437.26516 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • XL228 might be a confidential research compound, not yet disclosed by the researchers.
  • It could be an internal code name for a compound within a specific research group.
  • XL228 might not be a specific compound but a designation used in a particular study.

Without more context, it is difficult to determine the exact nature of XL228.

Scientific Research and New Compounds

  • Discovery and Initial Testing

    New compounds can be identified through various methods, such as synthesis or natural product isolation [, ]. Once a potential candidate is found, researchers perform in vitro (laboratory) studies [] to assess its properties and potential applications.

  • Target Identification

    If the initial tests show promise, researchers will try to identify the molecular target(s) [] of the compound. This helps understand how the compound interacts with the biological system.

  • In Vivo Studies

    After successful in vitro studies, researchers may progress to in vivo (whole organism) studies using animals []. These studies aim to assess the compound's efficacy and safety in a living system.

  • Clinical Trials

    If the preclinical studies (in vitro and in vivo) are encouraging, the compound may advance to clinical trials [] in human subjects. This is a multi-stage process with strict regulations to ensure safety and efficacy.

XL228 is a novel small molecule compound designed primarily as an anticancer agent. It functions by inhibiting several critical protein kinases, including the insulin-like growth factor type-1 receptor (IGF1R), Src family kinases, and Abl tyrosine kinases. These targets are pivotal in promoting cancer cell proliferation, survival, and metastasis, making XL228 a promising candidate in cancer therapy. Its ability to inhibit the T315I mutant form of the Abl kinase, which is resistant to other therapies for chronic myelogenous leukemia, further underscores its therapeutic potential .

Typical of small molecules. Key reactions include:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen.
  • Nucleophilic Substitution: As a multi-kinase inhibitor, XL228 may also participate in nucleophilic substitution reactions, particularly when interacting with its protein targets .

The biological activity of XL228 is characterized by its inhibition of multiple kinases involved in cancer signaling pathways. It has shown efficacy against various solid tumor xenograft models and has a broad target profile that includes:

  • IGF1R: Promotes tumor growth and survival.
  • Src Family Kinases: Involved in cellular proliferation and migration.
  • Abl Kinase: Particularly important in chronic myelogenous leukemia.

These actions contribute to its potential as a therapeutic agent in treating different types of cancers .

The synthesis of XL228 has been detailed in several studies focusing on process development for large-scale production. The most effective synthesis methods involve:

  • Regioselective Isoxazole Formation: This step is crucial for establishing the core structure of XL228.
  • Selective Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the introduction of specific functional groups necessary for biological activity.

These methods have been optimized to produce XL228 in multikilogram quantities, making it feasible for clinical applications .

XL228 is primarily investigated for its applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for:

  • Treatment of solid tumors, especially those resistant to conventional therapies.
  • Potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy.

Clinical trials are ongoing to evaluate its safety and effectiveness in various cancer types .

Interaction studies have highlighted XL228's profile as a multi-target kinase inhibitor. It has been shown to interact with several important pathways:

  • Inhibition of IGF1R leads to reduced tumor cell survival.
  • Inhibition of Src Kinases affects cell motility and invasion.
  • Inhibition of Abl Kinase, particularly the T315I mutant, provides a therapeutic avenue for resistant chronic myelogenous leukemia cases.

These interactions suggest that XL228 could be effective against tumors that exhibit resistance to existing therapies due to its broad spectrum of kinase inhibition .

Several compounds share similarities with XL228 in terms of their mechanism of action as kinase inhibitors. Here are some notable examples:

Compound NameTarget KinasesUnique Features
ImatinibBCR-AblFirst-line treatment for chronic myelogenous leukemia; specifically targets BCR-Abl fusion protein.
DasatinibBCR-Abl, SrcEffective against both wild-type and mutant forms; broader spectrum than Imatinib.
NilotinibBCR-AblMore potent than Imatinib against certain mutations; less side effects related to fluid retention.
BI2536Aurora KinasePrimarily an anti-mitotic agent; focuses on disrupting mitosis rather than multiple signaling pathways.
AEE788EGFR, HER2Targets multiple receptor tyrosine kinases; used mainly in breast cancer therapy .

XL228 stands out due to its multi-target inhibition profile that includes not only BCR-Abl but also IGF1R and Src kinases, positioning it uniquely among kinase inhibitors aimed at treating various cancers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

437.26515665 g/mol

Monoisotopic Mass

437.26515665 g/mol

Heavy Atom Count

32

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33M2XSK003

Drug Indication

Investigated for use/treatment in leukemia (lymphoid) and leukemia (myeloid).

Mechanism of Action

XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia. XL228 also targets IGF1R, which is a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival and resistance to chemotherapeutic agents. XL228 showed efficacy in a variety of solid tumor xenograft models.

Wikipedia

Xl-228

Dates

Modify: 2023-08-15
1: Scagliotti GV, Novello S. The role of the insulin-like growth factor signaling pathway in non-small cell lung cancer and other solid tumors. Cancer Treat Rev. 2012 Jun;38(4):292-302. doi: 10.1016/j.ctrv.2011.07.008. Epub 2011 Sep 9. Review. PubMed PMID: 21907495.

Explore Compound Types